Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate
Description
Table 1: Structural Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁BrO₃ |
| Molecular Weight | 283.12 g/mol |
| IUPAC Name | Ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate |
| SMILES | CCOC(=O)C1=CC2=C(C)C(Br)=CC=C2O1 |
| InChIKey | FSIUXWVJERJNOX-UHFFFAOYSA-N |
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallography confirms the planar geometry of the benzofuran core and the spatial orientation of substituents. Single-crystal studies reveal:
Key structural features include:
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| a (Å) | 3.8869 |
| b (Å) | 23.780 |
| c (Å) | 11.0820 |
| β (°) | 96.905 |
| Density (g/cm³) | 1.758 |
| R-factor | 0.055 (for 1843 reflections) |
Conformational Dynamics via Computational Modeling
Density functional theory (DFT) and molecular dynamics (MD) simulations elucidate the compound’s flexibility and electronic properties:
Torsional Analysis
Electronic Structure
Table 3: Computational Results
| Property | Value/Observation |
|---|---|
| HOMO-LUMO Gap | 5.2 eV |
| Torsional Barrier | 12 kJ/mol (ethyl ester) |
| Fukui f⁺ (C5) | 0.142 |
| Fukui f⁻ (O-furan) | 0.098 |
Properties
IUPAC Name |
ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-3-15-12(14)11-6-8-7(2)9(13)4-5-10(8)16-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIUXWVJERJNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736601 | |
| Record name | Ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192172-68-1 | |
| Record name | Ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate is a synthetic organic compound with a unique benzofuran structure, characterized by its molecular formula and a molecular weight of approximately 283.12 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of this compound includes:
- A bromine atom at the fifth position.
- A methyl group at the fourth position.
- An ethyl ester functional group at the second carboxylic position.
These structural features contribute to its distinct chemical reactivity and biological activity, making it a subject of various pharmacological studies.
Antimicrobial Activity
Preliminary investigations have indicated that this compound exhibits notable antimicrobial properties . Studies have shown that compounds with similar benzofuran structures often display antibacterial and antifungal activities. For instance, research on related compounds has demonstrated significant inhibition against various bacterial strains, suggesting that this compound may share similar mechanisms of action.
Anticancer Activity
Research has highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro studies have indicated that this compound may possess cytotoxic effects against several cancer cell lines. For example, derivatives with similar structures have shown IC50 values ranging from to against various cancer types, indicating strong antiproliferative effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the bromine atom and the methyl group is critical for enhancing its biological efficacy. Comparative studies with other benzofuran derivatives have shown that modifications at specific positions significantly affect their activity profiles.
| Compound Name | Molecular Formula | Key Features | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | C₁₂H₁₁BrO₃ | Bromine and methyl substitutions | TBD |
| Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate | C₁₂H₁₁BrO₃ | Lacks ethoxy group; different activity | TBD |
| Ethyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate | C₁₂H₁₁BrO₄ | Hydroxy group instead of ethoxy; antioxidant properties | TBD |
Case Studies
- Antimicrobial Efficacy : A study on related benzofuran compounds demonstrated that modifications at the bromine position significantly enhanced antibacterial activity against Gram-positive bacteria, suggesting a similar potential for this compound .
- Cytotoxicity in Cancer Models : In a recent evaluation, compounds structurally similar to this compound showed high selectivity against human cancer cell lines, with some exhibiting over tenfold potency compared to standard treatments . This indicates promising avenues for further research into its anticancer applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₁BrO₃
- Molecular Weight : 283.118 g/mol
- Structural Features : The compound consists of a benzofuran core substituted with a bromine atom at the 5-position and an ethyl ester at the 2-carboxylate position. This unique structure contributes to its distinct chemical reactivity and biological activities.
Pharmacological Applications
-
Antimicrobial Activity :
- Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate has shown promising antimicrobial properties, making it a candidate for drug development aimed at combating bacterial infections. Studies suggest that derivatives of benzofuran compounds can exhibit significant antimicrobial effects, which are crucial for addressing antibiotic resistance issues in modern medicine .
-
Anticancer Potential :
- Research indicates that benzofuran derivatives, including this compound, may possess anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have been evaluated for their ability to target specific signaling pathways involved in cancer progression .
- Anti-inflammatory Effects :
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis:
- Building Block for Derivatives : The compound can be further functionalized to create a range of derivatives with enhanced biological activities. Its bromine atom provides a reactive site for substitution reactions, allowing chemists to explore various modifications that could lead to novel compounds with improved efficacy .
- Synthetic Pathways : Several synthetic routes have been developed to obtain this compound, highlighting its versatility as a precursor in synthetic organic chemistry. These methods often involve multi-step reactions that enhance the yield and purity of the final product .
Case Study 1: Antimicrobial Evaluation
A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Activity Assessment
In vitro experiments conducted on human lung adenocarcinoma cells revealed that modifications of this compound could inhibit cell growth effectively. The mechanism involved the induction of apoptosis through the activation of specific cellular pathways, showcasing its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate with structurally analogous benzofuran derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Commercial Comparison of Benzofuran Derivatives
Key Comparisons:
Functional Group Diversity: The target compound features an ethyl ester, enhancing lipophilicity and stability compared to carboxylic acid analogs like 5-Bromobenzofuran-2-carboxylic acid . Esters are less acidic (pKa ~10–12) than carboxylic acids (pKa ~4–5), making them more compatible with organic reaction conditions. 5-Bromo-6-methoxybenzofuran-2-carboxylic acid introduces a methoxy group, increasing electron density at position 6. This may enhance reactivity toward electrophilic substitution but reduce solubility in nonpolar solvents .
Substituent Positioning and Steric Effects: Bromine at position 5 in the target compound contrasts with Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-..., where bromine is at position 6. Positional differences influence electronic effects (e.g., directing further substitutions) and steric interactions .
Synthetic Utility: The propenoxy group in Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-... enables conjugation with aromatic systems, useful in photophysical applications . Aldehyde-containing derivatives (e.g., Ethyl 4-bromo-2-formyl-7-methyl-5-(4-methylbenzoyloxy)-...) serve as intermediates for nucleophilic additions or condensations .
Cost and Availability :
- The target compound is priced significantly higher (¥1979.00/1g) than simpler analogs like Ethyl 5-chlorobenzofuran-2-carboxylate (¥1143.00/1g), reflecting the added complexity of bromine and methyl substituents .
Preparation Methods
Esterification of 5-Bromo-4-methylbenzofuran-2-carboxylic Acid
The most direct and commonly reported method for preparing ethyl 5-bromo-4-methylbenzofuran-2-carboxylate involves the esterification of the corresponding carboxylic acid precursor, 5-bromo-4-methylbenzofuran-2-carboxylic acid, with ethanol under acidic conditions.
- Starting Material: 5-Bromo-4-methylbenzofuran-2-carboxylic acid
- Reagents: Absolute ethanol, concentrated sulfuric acid (catalyst)
- Conditions: Reflux under stirring for approximately 2 hours
- Workup: Evaporation of volatiles under reduced pressure, neutralization with saturated sodium bicarbonate solution, extraction with ethyl ether, drying, and solvent removal under reduced pressure
- Yield: High yields reported (~93%)
- Physical Data: White solid, melting point around 58-60 °C
NMR Data (for related compound ethyl 5-bromobenzofuran-2-carboxylate):
| Chemical Shift (δ ppm) | Multiplicity | Proton Type |
|---|---|---|
| 1.34 | triplet (t) | CH3 (ethyl group) |
| 4.35 | quartet (q) | CH2 (ethyl group) |
| 7.39 | multiplet (m) | Aromatic protons |
| 7.71 | doublet (d) | Aromatic proton |
This method is well-established and scalable for laboratory synthesis, offering a straightforward route to the ester derivative by direct esterification of the acid with ethanol and sulfuric acid catalysis.
Construction of the Benzofuran Core with Bromination and Methylation
While direct esterification is a key step, the synthesis of the 5-bromo-4-methylbenzofuran-2-carboxylate requires prior preparation of the substituted benzofuran core:
- Benzofuran Core Formation: Typically achieved via cyclization reactions involving substituted phenols or halogenated aromatic precursors.
- Selective Bromination: Introduction of the bromine atom at the 5-position is often done by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
- Methylation at the 4-position: Methyl groups can be introduced via Friedel-Crafts alkylation or by using methyl-substituted starting materials.
Although specific detailed protocols for the methylation and bromination steps of this exact compound are limited in the literature, analogous benzofuran derivatives are commonly synthesized using these standard aromatic substitution techniques.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- High Yield and Purity: The esterification of the carboxylic acid precursor under acidic reflux conditions yields the ethyl ester with high purity and yield, making it the preferred method for preparation.
- Regioselectivity: The bromination and methylation steps require careful control to ensure substitution at the 5- and 4-positions respectively, avoiding undesired isomers.
- Scalability: The described esterification reaction is scalable and commonly used in industrial and laboratory settings.
- Purification: Extraction and recrystallization techniques are effective in isolating the pure ester product.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving halogenated benzofuran precursors. For example, a two-step process may involve bromination of 4-methylbenzofuran followed by esterification with ethyl chloroformate. Key reaction parameters include temperature (often 60–80°C), solvent choice (e.g., ethanol or DMF), and catalysts like Na₂CO₃ for deprotonation . Optimizing stoichiometry and reaction time can improve yields beyond 70%, as demonstrated in analogous bromobenzofuran syntheses .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard. For example, a related compound, Ethyl 5-bromo-1-benzofuran-2-carboxylate, was confirmed to have a planar benzofuran core with a dihedral angle of 4.8° between the ester group and fused rings . Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and mass spectrometry for molecular weight validation.
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of halogenated benzofuran derivatives, and how are they addressed?
- Methodological Answer : Heavy atoms like bromine introduce strong anomalous scattering, complicating phase determination. SHELXL/SHELXS software suites are widely used for refining such structures due to their robust handling of heavy-atom data . For example, displacement parameter anisotropy in bromine atoms can be modeled using restraints to avoid overfitting .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at the 5-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartig couplings. Steric hindrance from the 4-methyl group may slow reaction kinetics, requiring optimized ligands (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) . Comparative studies with non-methylated analogs show a 15–20% reduction in coupling efficiency due to steric effects .
Q. What computational methods are suitable for predicting the compound’s supramolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model hydrogen-bonding and π-π stacking interactions. Graph-set analysis, as described by Bernstein et al., is critical for classifying intermolecular patterns in crystals . For example, C–H···O interactions between the ester carbonyl and adjacent aromatic protons dominate packing in related structures .
Data-Driven Analysis
Q. How do structural modifications (e.g., methyl vs. methoxy groups) impact biological activity?
- Methodological Answer :
Contradictions and Resolutions
Q. Discrepancies in reported solubility: How can researchers reconcile conflicting data?
- Methodological Answer : Solubility values often vary due to polymorphic forms or solvent purity. For instance, one study reports "not available" for solubility , while another notes limited solubility in DMSO (2.5 mg/mL) for a similar compound . Researchers should standardize solvents (e.g., USP-grade DMSO) and use dynamic light scattering to detect aggregation.
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Store under nitrogen at –20°C to prevent ester hydrolysis.
- Dispose via incineration (≥1000°C) to avoid brominated byproducts .
Future Directions
Q. How can this compound be leveraged in fragment-based drug discovery (FBDD)?
- Methodological Answer : Its rigid benzofuran core makes it a promising scaffold for FBDD. Surface plasmon resonance (SPR) screening against target proteins (e.g., kinases) can identify binding fragments. Subsequent structure-activity relationship (SAR) studies should focus on modifying the ester group to enhance selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
